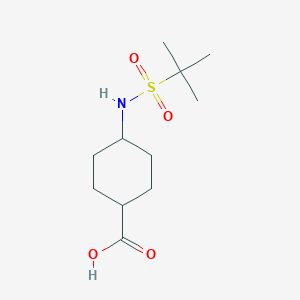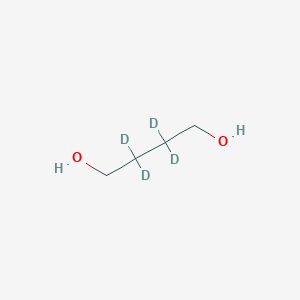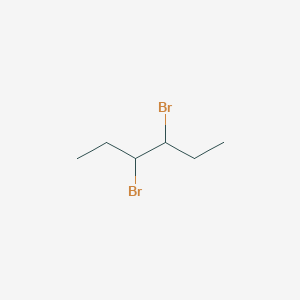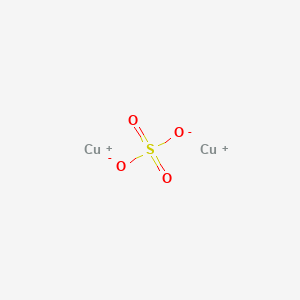
trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid, abbreviated as t-DMEC, is an organic compound with the molecular formula C10H21NO4S. It is an important intermediate in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. t-DMEC is also used as a reagent in the synthesis of chiral compounds, and as a catalyst in the production of polymers. In addition, t-DMEC has been used as a ligand in transition metal complexes and in the synthesis of metal-organic frameworks.
Aplicaciones Científicas De Investigación
Polymer Syntheses and Isomerism Studies
Research on the isomerism of cyclohexanedicarboxylic acid derivatives, including trans-4-(1,1-dimethylethylsulfonamido)cyclohexanecarboxylic acid, has led to insights into polymer syntheses and the impact of cis/trans isomerism on polymer properties. Studies have shown that isomerization of cyclohexanedicarboxylic acid derivatives can significantly affect the crystallinity, liquid-crystalline, and amorphous states of polyesters, influencing their thermal and mechanical properties. These findings are crucial for designing polymers with tailored features for specific applications, ranging from advanced materials to biomedical devices (Kricheldorf & Schwarz, 1987).
Supramolecular Chemistry
In the realm of supramolecular chemistry, the geometry and substituents of cyclohexanedicarboxylic acid derivatives, such as this compound, play pivotal roles in the formation of macrocyclic and polymeric assemblies. These assemblies are of interest for their potential applications in molecular recognition, self-assembly processes, and the development of novel materials with unique optical, electronic, or catalytic properties. The study of these compounds' conformational and topological variations enriches our understanding of molecular interactions and can lead to the development of new supramolecular systems (Hernández-Ahuactzí et al., 2015).
Conformational Preferences in Solvents
Investigations into the conformational preferences of cyclohexanedicarboxylic acid derivatives in various solvents highlight the delicate balance between molecular structure and environmental factors. Such studies provide valuable insights into how the ionization state and solvent interactions can influence the stability and conformation of these molecules, which is critical for understanding their behavior in biological systems or when designing molecules with specific interaction profiles (Garza et al., 2012).
Molecular Conformations and Biological Activity
Research on the molecular conformations of cyclohexanedicarboxylic acid derivatives and their analogs sheds light on the relationship between structure and function, particularly in medicinal chemistry. Understanding the preferred conformations of these molecules in aqueous solutions and their interactions with biological targets can guide the design of new drugs with improved efficacy and reduced side effects. This area of study is crucial for advancing pharmacological applications and developing novel therapeutic agents (Yanaka et al., 1981).
Propiedades
IUPAC Name |
4-(tert-butylsulfonylamino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S/c1-11(2,3)17(15,16)12-9-6-4-8(5-7-9)10(13)14/h8-9,12H,4-7H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQHGJMTFCIGEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)NC1CCC(CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474286 |
Source


|
| Record name | 4-[(2-Methylpropane-2-sulfonyl)amino]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342578-12-5 |
Source


|
| Record name | 4-[(2-Methylpropane-2-sulfonyl)amino]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)













